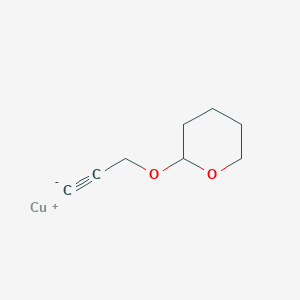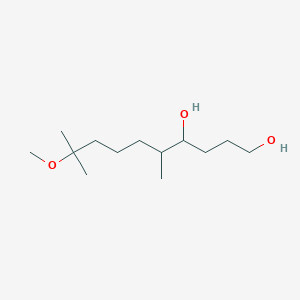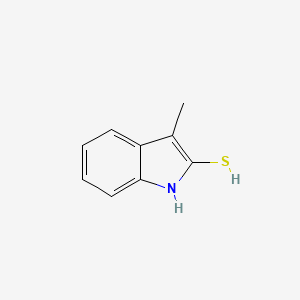
3-Methyl-1H-indole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1H-indole-2-thiol is a sulfur-containing heterocyclic compound derived from indole. Indole derivatives are known for their significant biological and pharmacological activities. The presence of a thiol group in the 2-position of the indole ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods: Industrial production of 3-Methyl-1H-indole-2-thiol may involve large-scale Fischer indole synthesis followed by thiolation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents used in the process are chosen to minimize environmental impact and production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-1H-indole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated or nitro-substituted indoles.
Applications De Recherche Scientifique
3-Methyl-1H-indole-2-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Methyl-1H-indole-2-thiol involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that contain thiol groups or are sensitive to sulfur-containing compounds.
Pathways Involved: The compound can modulate redox reactions, enzyme activity, and signal transduction pathways, leading to its biological effects.
Comparaison Avec Des Composés Similaires
3-Methylindole: Lacks the thiol group, resulting in different chemical and biological properties.
2-Methyl-1H-indole-3-thiol: The position of the thiol group is different, affecting its reactivity and applications.
Indole-2-thiol: Lacks the methyl group, leading to variations in its chemical behavior
Uniqueness: 3-Methyl-1H-indole-2-thiol is unique due to the presence of both a methyl and a thiol group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
61238-33-3 |
|---|---|
Formule moléculaire |
C9H9NS |
Poids moléculaire |
163.24 g/mol |
Nom IUPAC |
3-methyl-1H-indole-2-thiol |
InChI |
InChI=1S/C9H9NS/c1-6-7-4-2-3-5-8(7)10-9(6)11/h2-5,10-11H,1H3 |
Clé InChI |
XOYIEISLCXIHPS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=CC=CC=C12)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


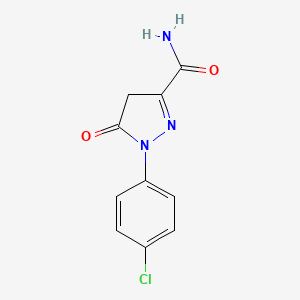
![5-{[Benzyl(ethynyl)methylsilyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14589206.png)

phosphanium bromide](/img/structure/B14589230.png)
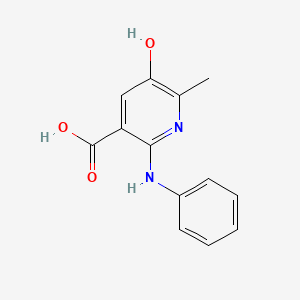
![4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B14589236.png)
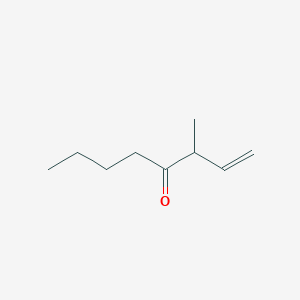
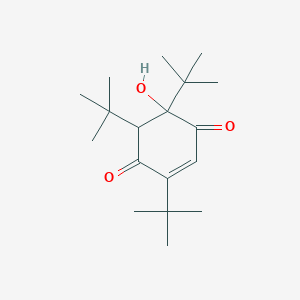
![N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B14589245.png)
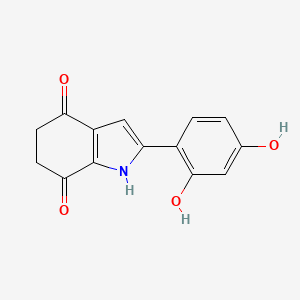
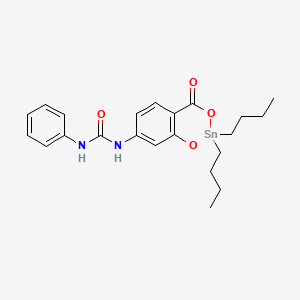
![N-[(4-Hexylphenyl)methylidene]hydroxylamine](/img/structure/B14589259.png)
